N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide
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Overview
Description
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
Preparation Methods
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential pharmacological effects are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1,6-hexanediamine:
1,3,4-oxadiazole derivatives containing a pyrazole moiety: These compounds have a different heterocyclic structure but share some similar biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and diphenylacetamide group, which may confer distinct pharmacological properties and applications.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-18(14-23(2)22-15)13-21-20(24)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14,19H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTFVHWWOGNLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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